N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12(2)7-8-20-18(24)19(25)21-17-15-10-28(26,27)11-16(15)22-23(17)14-6-4-5-13(3)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINXOXXYVLSBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide belongs to a class of pyrazole derivatives known for their diverse biological activities. This article will explore the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Synthesis
The synthesis of pyrazole derivatives typically involves multi-step reactions that can include cyclization and functionalization processes. For this specific compound, the synthetic route would likely involve the formation of the thieno[3,4-c]pyrazole core followed by the introduction of substituents such as the m-tolyl and isopentyloxalamide groups.
Antitumor Activity
Research has shown that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have been reported to inhibit key oncogenic pathways, particularly in cancers associated with BRAF(V600E) mutations. The compound in focus may display similar inhibitory effects on tumor cell proliferation and survival mechanisms through modulation of signaling pathways like EGFR and Aurora-A kinase .
Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Studies indicate that thieno[3,4-c]pyrazole compounds can reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various models . The compound's structure suggests potential interactions with inflammatory mediators, leading to its effectiveness in mitigating inflammatory responses.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:
- Substituent Positioning : Variations in the position and type of substituents on the pyrazole ring can significantly alter potency and selectivity.
- Functional Groups : The presence of electron-withdrawing or donating groups can enhance or diminish biological activity.
A comparative analysis of similar compounds can help elucidate these relationships.
Case Studies
- Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives against various cancer cell lines, demonstrating that modifications at the 5-position significantly enhanced cytotoxicity .
- Anti-inflammatory Mechanisms : In vivo studies showed that a related compound reduced paw edema in rat models by inhibiting pro-inflammatory cytokines .
- Antimicrobial Testing : A derivative exhibited potent activity against Staphylococcus aureus in vitro, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Data Summary
Scientific Research Applications
Synthesis and Characterization
Anticancer Activity
Recent studies have demonstrated that compounds similar to N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide exhibit significant anticancer properties. For instance:
- Case Study 1 : A related compound showed percent growth inhibition (PGI) of 86.61% against SNB-19 cancer cells and moderate activity against various other cancer lines such as OVCAR-8 and NCI-H40 with PGIs ranging from 51% to 75% .
| Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
Antimicrobial Activity
The compound also holds promise in antimicrobial applications:
- Case Study 2 : A study evaluating similar oxalamide derivatives found effective antibacterial activity against Staphylococcus aureus and Escherichia coli using disc diffusion methods .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Other Potential Applications
Beyond its medicinal uses, this compound may have applications in:
- Agricultural Chemistry : As a potential pesticide or herbicide due to its structural properties.
- Material Science : In developing new materials with specific thermal or mechanical properties based on its chemical structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,4-c]pyrazole core followed by oxalamide coupling. Key steps include:
- Core Formation : Cyclization of substituted thiophene derivatives under reflux with catalysts like triethylamine ().
- Oxalamide Linkage : Condensation of amines with oxalic acid derivatives in anhydrous solvents (e.g., THF or DMSO) to prevent hydrolysis ().
- Optimization : Reaction temperatures (60–80°C), solvent polarity adjustments, and stoichiometric control (1:1.1 molar ratios) to maximize yields (>70%) ().
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z ~450) ( ).
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to ensure stoichiometric accuracy ().
Q. What initial biological screening approaches are recommended to assess its therapeutic potential?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination) for kinases or inflammatory enzymes ().
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs or nuclear receptors) ().
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., buffer pH, incubation time) to identify variability sources ().
- Computational Docking : Use AutoDock Vina to model interactions with target proteins and validate binding modes ().
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying m-tolyl or isopentyl groups) to isolate critical pharmacophores ().
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability in binding pockets ().
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions ().
- Pharmacophore Modeling : Use Schrödinger’s Phase to align compound features with known active ligands ().
Q. What challenges arise in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Continuous Flow Reactors : Implement microreactors for exothermic steps (e.g., cyclization) to enhance reproducibility ().
- Solvent Optimization : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification ().
- Catalyst Recycling : Immobilize catalysts (e.g., silica-supported triethylamine) to reduce costs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
